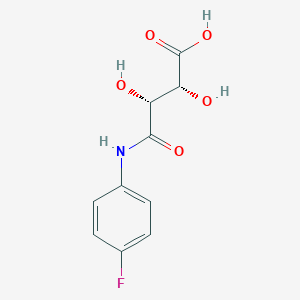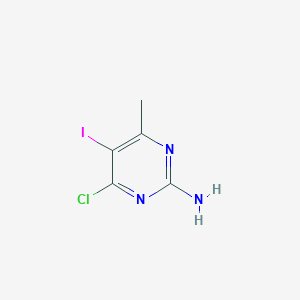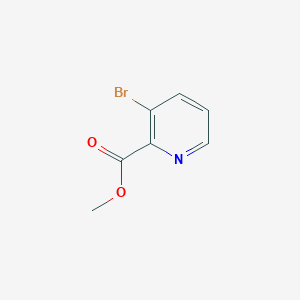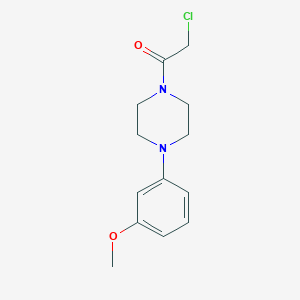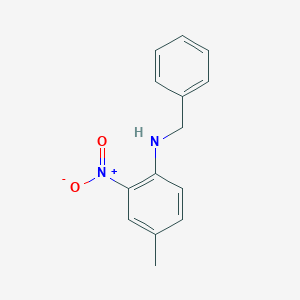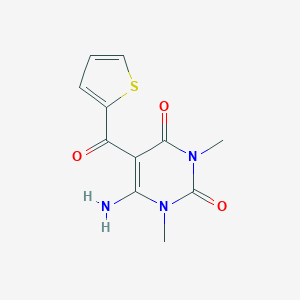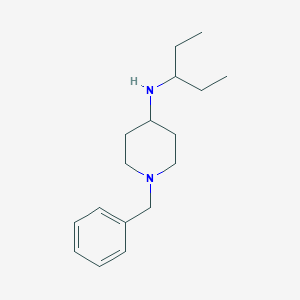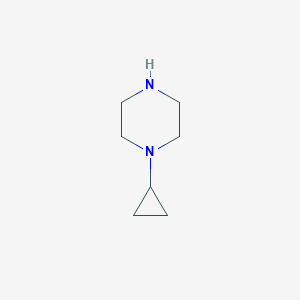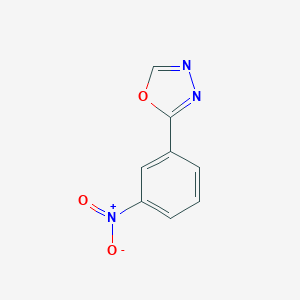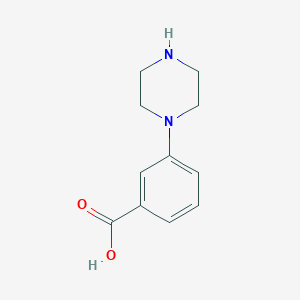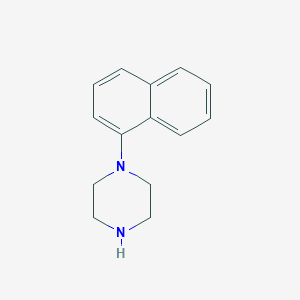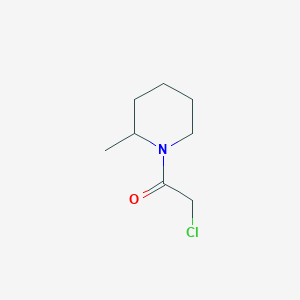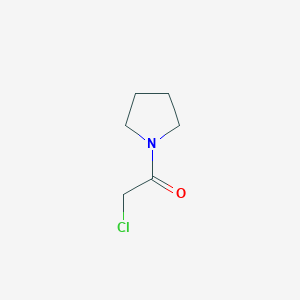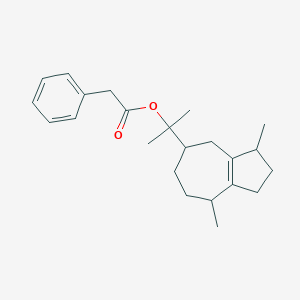
2-(3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl)propan-2-yl phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl)propan-2-yl phenylacetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is a synthetic compound that is derived from natural sources and has been studied extensively for its biological effects.
Mecanismo De Acción
The mechanism of action of 2-(3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl)propan-2-yl phenylacetate is not fully understood. However, it is believed to work by inhibiting the production of inflammatory cytokines and prostaglandins. It also has an effect on the immune system by modulating the activity of immune cells. Additionally, it has been found to have an effect on the nervous system by modulating the activity of neurotransmitters.
Efectos Bioquímicos Y Fisiológicos
2-(3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl)propan-2-yl phenylacetate has been found to have several biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models. It has also been found to have an effect on the immune system by modulating the activity of immune cells. Additionally, it has been found to have an effect on the nervous system by modulating the activity of neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl)propan-2-yl phenylacetate in lab experiments include its potential therapeutic properties and its ability to modulate the activity of immune cells and neurotransmitters. However, the limitations include the lack of understanding of its mechanism of action and the need for further research to fully understand its potential therapeutic properties.
Direcciones Futuras
There are several future directions for research on 2-(3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl)propan-2-yl phenylacetate. These include further studies on its mechanism of action, its potential use in the treatment of neurological disorders, and its potential use in the treatment of cancer. Additionally, further research is needed to understand its potential side effects and toxicity.
Métodos De Síntesis
The synthesis of 2-(3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl)propan-2-yl phenylacetate involves the condensation of 3,8-dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-amine with phenylacetic acid followed by esterification with isobutylene. The reaction is carried out under controlled conditions and yields a pure product that can be used for further research.
Aplicaciones Científicas De Investigación
2-(3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl)propan-2-yl phenylacetate has been extensively studied for its potential therapeutic properties. It has been found to have anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
Número CAS |
14166-03-1 |
|---|---|
Nombre del producto |
2-(3,8-Dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl)propan-2-yl phenylacetate |
Fórmula molecular |
C23H35O2 |
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
2-(3,8-dimethyl-1,2,3,4,5,6,7,8-octahydroazulen-5-yl)propan-2-yl 2-phenylacetate |
InChI |
InChI=1S/C23H32O2/c1-16-10-12-19(15-21-17(2)11-13-20(16)21)23(3,4)25-22(24)14-18-8-6-5-7-9-18/h5-9,16-17,19H,10-15H2,1-4H3 |
Clave InChI |
UTINEQJTEXCBGS-UHFFFAOYSA-N |
SMILES |
CC1CCC(CC2=C1CCC2C)C(C)(C)OC(=O)CC3=CC=CC=C3 |
SMILES canónico |
CC1CCC(CC2=C1CCC2C)C(C)(C)OC(=O)CC3=CC=CC=C3 |
Otros números CAS |
14166-03-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



